![molecular formula C20H22N2 B14305848 2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole CAS No. 113387-51-2](/img/structure/B14305848.png)
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole is an organic compound that features a cyclopropyl group substituted with two 4-methylphenyl groups and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) as a chiral catalyst for enantioselective cyclopropanation reactions . The reaction conditions often include the use of aryl- and styryldiazoacetates under controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-bis(4-methylphenyl)cyclopropane: Lacks the imidazole ring, resulting in different chemical and biological properties.
4,5-dihydro-1H-imidazole derivatives: Similar imidazole ring structure but different substituents on the cyclopropyl group.
Uniqueness
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole is unique due to the combination of the cyclopropyl group with two 4-methylphenyl groups and the imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113387-51-2 |
|---|---|
Molekularformel |
C20H22N2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C20H22N2/c1-14-3-7-16(8-4-14)20(17-9-5-15(2)6-10-17)13-18(20)19-21-11-12-22-19/h3-10,18H,11-13H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
GRQFPWLDKSKOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2C3=NCCN3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


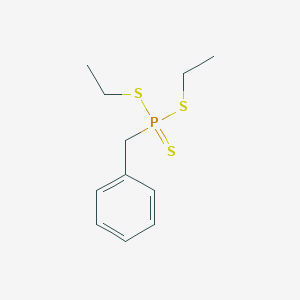
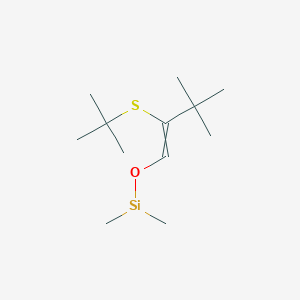
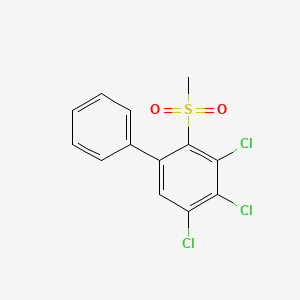
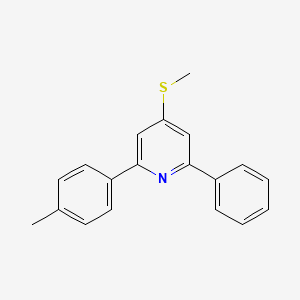
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
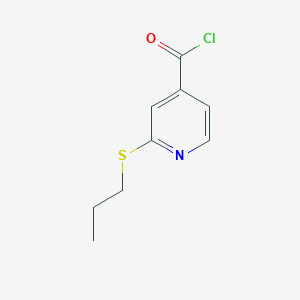
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
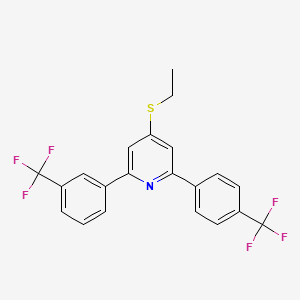
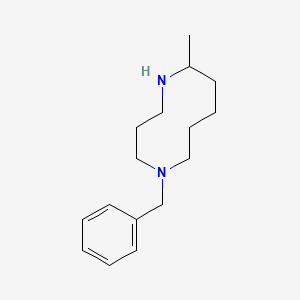
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
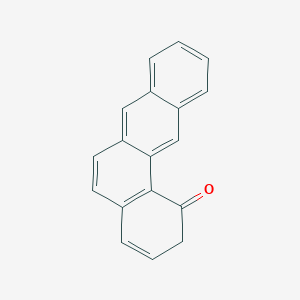
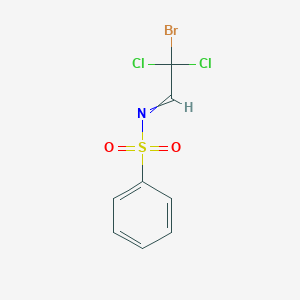
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
